molecular formula C12H14O3 B6185070 methyl 3-formyl-5-(propan-2-yl)benzoate CAS No. 2680536-26-7

methyl 3-formyl-5-(propan-2-yl)benzoate

Cat. No.: B6185070
CAS No.: 2680536-26-7
M. Wt: 206.2
InChI Key:
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Description

Methyl 3-formyl-5-(propan-2-yl)benzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid and features a formyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-(propan-2-yl)benzoate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene with methyl 3-formylbenzoate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the esterification of 3-formyl-5-(propan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-(propan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 3-carboxy-5-(propan-2-yl)benzoic acid.

    Reduction: Methyl 3-hydroxymethyl-5-(propan-2-yl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-formyl-5-(propan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its formyl group is particularly useful in forming Schiff bases and other condensation products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and esters. It can also be a substrate for investigating metabolic pathways.

    Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-(propan-2-yl)benzoate depends on its specific application. In biological systems, the formyl group can interact with nucleophiles such as amines, leading to the formation of Schiff bases. These interactions can modulate enzyme activity or alter protein function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity.

Comparison with Similar Compounds

Methyl 3-formyl-5-(propan-2-yl)benzoate can be compared with other similar compounds such as:

    Methyl 3-formylbenzoate: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    Methyl 3-hydroxy-5-(propan-2-yl)benzoate: Contains a hydroxyl group instead of a formyl group, which can significantly change its chemical properties and reactivity.

    Methyl 3-carboxy-5-(propan-2-yl)benzoate: The formyl group is oxidized to a carboxyl group, affecting its acidity and potential interactions with biological molecules.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzoate scaffold.

Properties

CAS No.

2680536-26-7

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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